6,10,13-Trimethyltetradecan-1-ol
Description
Properties
CAS No. |
100508-45-0 |
|---|---|
Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
6,10,13-trimethyltetradecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-15(2)12-13-17(4)11-8-10-16(3)9-6-5-7-14-18/h15-18H,5-14H2,1-4H3 |
InChI Key |
SRDMWNSAYUVWEY-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)CCCC(C)CCCCCO |
Canonical SMILES |
CC(C)CCC(C)CCCC(C)CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 5,9,13-Trimethyltetradecan-1-ol
- Molecular Formula : C₁₇H₃₆O (same as the target compound).
- Key Differences: The methyl groups are positioned at carbons 5, 9, and 13 instead of 6, 10, and 13.
- Synthesis: Produced via hydrogenation of allylic alcohols in methanol with Pd/C catalysis (84% yield) .
- Applications : Used in pheromone synthesis for insects like the rice moth (Corcyra cephalonica) .
Ether-Alcohols: 3,6,9,12-Tetraoxatetradecan-1-ol
- Molecular Formula : C₁₀H₂₂O₅.
- Molecular Weight : 222.28 g/mol .
- Key Differences : Contains four ether oxygen atoms in the carbon chain, significantly increasing polarity and water solubility compared to the purely hydrocarbon-based 6,10,13-trimethyltetradecan-1-ol.
- Applications : Used as a solvent or surfactant due to its amphiphilic nature.
Straight-Chain Alcohols: 1-Tridecanol
Unsaturated Alcohols: Tetradeca-2,5,8-trien-1-ol
- Molecular Formula : C₁₄H₂₄O.
- Molecular Weight : 208.34 g/mol .
- Key Differences : Contains three conjugated double bonds (2,5,8-positions), enhancing reactivity in polymerization or oxidation reactions. The unsaturation reduces melting points compared to saturated analogs.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 6,10,13-Trimethyltetradecan-1-ol | C₁₇H₃₆O | 256.28 | Branched, three methyl groups |
| 5,9,13-Trimethyltetradecan-1-ol | C₁₇H₃₆O | 256.28 | Positional isomer with shifted methyls |
| 3,6,9,12-Tetraoxatetradecan-1-ol | C₁₀H₂₂O₅ | 222.28 | Four ether oxygens, polar |
| 1-Tridecanol | C₁₃H₂₈O | 200.36 | Linear, no branching |
| Tetradeca-2,5,8-trien-1-ol | C₁₄H₂₄O | 208.34 | Three conjugated double bonds |
Research Findings and Implications
- Branching Effects: The position of methyl groups in trimethyltetradecanols influences their crystallinity and solubility. For instance, 6,10,13-Trimethyltetradecan-1-ol’s branching may reduce melting points compared to linear analogs like 1-tridecanol .
- Oxygen Incorporation : Ether-alcohols like 3,6,9,12-Tetraoxatetradecan-1-ol exhibit higher boiling points and miscibility with polar solvents due to oxygen atoms, making them distinct from purely aliphatic alcohols .
- Reactivity : Unsaturated alcohols like Tetradeca-2,5,8-trien-1-ol are prone to oxidation and polymerization, limiting their stability in long-term storage .
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